molecular formula C9H18ClNO2 B15322802 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride

Cat. No.: B15322802
M. Wt: 207.70 g/mol
InChI Key: OIXKGCCYSAZAJH-UHFFFAOYSA-N
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Description

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a nonane ring, with an ethanamine group attached. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable dioxane derivative and a nonane precursor.

    Introduction of the Ethanamine Group: The ethanamine group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the spirocyclic intermediate.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethanamine group can interact with receptors or enzymes, modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-amine: The non-hydrochloride form of the compound.

    2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-ol: A related compound with a hydroxyl group instead of an amine.

    2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-acid: A compound with a carboxylic acid group.

Uniqueness

2-{5,8-Dioxaspiro[35]nonan-7-yl}ethan-1-aminehydrochloride is unique due to its spirocyclic structure and the presence of both an ethanamine group and a hydrochloride salt

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2-(5,8-dioxaspiro[3.5]nonan-7-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c10-5-2-8-6-12-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H

InChI Key

OIXKGCCYSAZAJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC(CO2)CCN.Cl

Origin of Product

United States

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